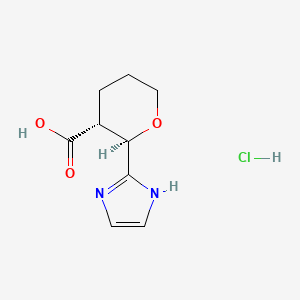![molecular formula C20H16Cl2N4O2S2 B2492544 2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392300-38-8](/img/structure/B2492544.png)
2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus on the synthesis and analysis of compounds with a thiadiazole core, often linked to quinoline or benzamide functionalities, stems from their potential applications in various fields such as catalysis, pharmaceuticals, and materials science. These compounds, including the one of interest, are explored for their unique chemical and physical properties, which can be leveraged in designing new molecules with desired activities or functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts to obtain derivatives of quinoline and thiadiazole under mild reaction conditions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media is highlighted for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the versatility of these approaches in synthesizing complex heterocyclic compounds (Khazaei et al., 2015).
Molecular Structure Analysis
Characterization techniques such as NMR and X-ray crystallography play a crucial role in elucidating the molecular structures of synthesized compounds. For instance, compounds related to the target molecule have been structurally confirmed, revealing their complex architectures and the precise arrangement of their molecular constituents (Saeed et al., 2014).
Chemical Reactions and Properties
The chemical behavior of thiadiazole and quinoline derivatives under various conditions, including their reactivity towards nucleophiles and their transformation under thermal, oxidative, and reductive conditions, has been extensively studied. These studies shed light on the versatile chemistry of such compounds, leading to the discovery of new reactions and potential applications (Kalogirou et al., 2021).
Physical Properties Analysis
Investigations into the physical properties, such as fluorescence, of benzoxazine, quinazolinone, and quinoline derivatives reveal the potential of these compounds as fluorescent probes or materials with specific optical properties. For example, certain derivatives emit green light with high quantum yield in different solvents, indicating their utility in optical applications (Bodke et al., 2013).
Chemical Properties Analysis
The exploration of the chemical properties of these compounds also extends to their biological activities, where derivatives of thiadiazole and quinoline have shown potential as antimicrobial and antifungal agents. This highlights the importance of such compounds in the development of new therapeutic agents (Anisetti et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of similar compounds has led to the development of novel hetarylquinolines, showcasing the versatility of these compounds in generating a range of derivatives with potential biological and chemical utility (Aleqsanyan & Hambardzumyan, 2021). Studies such as these highlight the compound's role as a precursor in synthetic organic chemistry, enabling the exploration of novel chemical spaces.
Antimicrobial and Antiviral Properties
Derivatives of the compound have been investigated for their antimicrobial properties, contributing valuable insights into the development of new antimicrobial agents. The exploration of quinoline derivatives, for instance, has led to the discovery of compounds with good antibacterial activity against a variety of Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007). Additionally, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses, showcasing the potential of these compounds in antiviral drug development (Selvam et al., 2007).
Anticancer Research
The investigation into sulfonamides and quinazolinone derivatives as COVID-19 drug candidates utilizing computational calculations and molecular docking studies demonstrates the application of these compounds in identifying potential therapeutic agents against emerging diseases (Fahim & Ismael, 2021). This research underscores the adaptability of these compounds in targeting various diseases, including their potential in anticancer therapy.
Fluorescent Probes
The development of fluorescent probes using derivatives of the compound for biological and chemical imaging highlights another facet of its application. The synthesis of novel quinoline derivatives emitting blue-green fluorescence suggests their utility as fluorescent probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).
Enzymatic Enhancers
Research into angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones underlines the potential of these compounds in enhancing enzymatic activities. This opens avenues for their use in biochemical assays and drug discovery, particularly in identifying compounds that can modulate enzyme activities for therapeutic purposes (Abass, 2007).
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S2/c21-13-7-8-14(15(22)10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFAOXFTIJOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

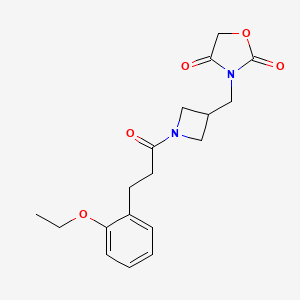
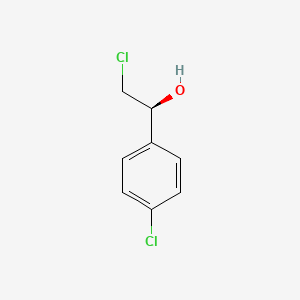
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)


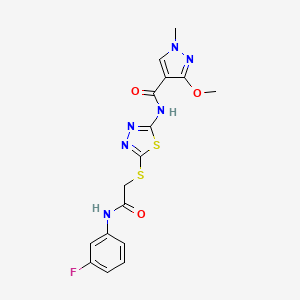
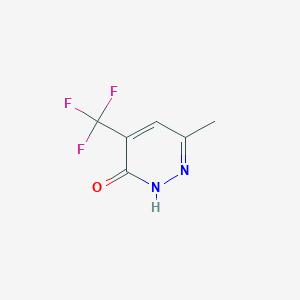

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)
![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)
